4-Iodothieno[3,4-c]furan-1,3-dione
Description
4-Iodothieno[3,4-c]furan-1,3-dione is a heterocyclic compound featuring a fused thiophene-furan dione core with an iodine substituent at the 4-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical intermediates. Applications may include serving as a precursor for bioactive molecules or materials science components, though further research is needed to fully elucidate its scope.
Properties
IUPAC Name |
4-iodothieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HIO3S/c7-4-3-2(1-11-4)5(8)10-6(3)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNFNERXXQXBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)I)C(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HIO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence
-
Selective Deprotonation :
-
Second Li–I Exchange :
-
Oxidative Homocoupling :
Optimization Parameters
| Parameter | Value/Detail |
|---|---|
| Temperature | −78°C (deprotonation), RT (coupling) |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | CuCl₂ |
| Yield | ~70–80% (isolated) |
Mechanistic Insight : The selectivity arises from Li–S interactions at the R4 position, stabilizing the intermediate.
Direct Iodination of Thieno[3,4-c]furan-1,3-dione
While less common, electrophilic iodination of the parent compound (thieno[3,4-c]furan-1,3-dione, CAS 6007-85-8) has been explored:
Procedure
Challenges
Halogen Exchange from Brominated Precursors
A halogen-exchange strategy using 4,6-dibromothieno[3,4-c]furan-1,3-dione (CAS 1015423-45-6) offers an alternative route:
Steps
Performance Metrics
| Metric | Value |
|---|---|
| Reaction Time | 24–48 hours |
| Yield | 60–65% |
| Purity | ≥95% (HPLC) |
Structural Characterization
Spectroscopic Data
Crystallography
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Cost Efficiency : Li–I exchange is preferred for high-purity demands (pharmaceutical intermediates).
-
Green Chemistry : Halogen exchange minimizes hazardous waste compared to electrophilic routes.
Emerging Strategies
Recent advances include photocatalytic iodination using visible light and organocatalysts, though yields remain suboptimal (≤40%) .
Chemical Reactions Analysis
Types of Reactions
4-Iodothieno[3,4-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thieno[3,4-c]furan ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidothieno[3,4-c]furan-1,3-dione, while coupling reactions could produce various biaryl compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
4-Iodothieno[3,4-c]furan-1,3-dione serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its structure allows for various chemical transformations, including nucleophilic substitutions and coupling reactions. For instance, it can undergo nucleophilic substitution with sodium azide to yield 4-azidothieno[3,4-c]furan-1,3-dione, showcasing its versatility in synthetic organic chemistry.
Reactions and Mechanisms
The compound participates in several types of reactions:
- Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
- Oxidation and Reduction: It can alter the oxidation state of the sulfur atom within its structure.
- Coupling Reactions: Facilitated by palladium catalysts, these reactions enable the formation of biaryl compounds, expanding its utility in organic synthesis.
Biological Applications
Development of Bioactive Molecules
Research indicates that this compound is being explored for its potential to develop bioactive molecules. Its ability to interact with biological targets makes it a candidate for pharmaceutical applications. Ongoing studies focus on its efficacy as a therapeutic agent in oncology, where it may play a role in targeting cancer cells through specific biochemical pathways .
Mechanism of Action
The compound's mechanism involves acting as an electrophile in substitution reactions with biomolecules. This characteristic allows it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to therapeutic effects. Additionally, its capability to modulate oxidative stress pathways through redox reactions positions it as a valuable candidate in drug development.
Industrial Applications
Organic Semiconductors and Conductive Polymers
In the industrial sector, this compound is utilized in synthesizing advanced materials such as organic semiconductors and conductive polymers. These materials are integral to the development of electronic devices and sensors due to their unique electrical properties. The compound's ability to form stable structures underpins its application in creating high-performance electronic components .
Case Study 1: Synthesis of Polymer Acceptors
A study highlighted the use of this compound as a precursor in synthesizing polymer acceptors for organic photovoltaic applications. The compound was transformed into an unsymmetrical imide intermediate that demonstrated promising properties for energy conversion efficiency in solar cells. The overall yield from this process was reported at 76%, indicating its effectiveness as a building block for functional materials .
Case Study 2: Therapeutic Development
In another research initiative focused on oncology, scientists investigated the compound's potential as an inhibitor of specific cancer cell lines. Preliminary results suggested that derivatives of this compound exhibited cytotoxic effects against various cancer types. This study underscores the compound's relevance in developing targeted cancer therapies and highlights the need for further exploration into its pharmacological properties .
Mechanism of Action
The mechanism of action of 4-Iodothieno[3,4-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The iodine atom and the thieno[3,4-c]furan-1,3-dione core structure allow it to participate in various biochemical reactions. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. Additionally, its ability to undergo redox reactions enables it to modulate oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
- 4,6-Dibromothieno[3,4-c]furan-1,3-dione (CAS 1015423-45-6): Substituents: Bromine at positions 4 and 4. Reactivity: Bromine’s lower electronegativity compared to iodine reduces electrophilicity, making it less reactive in aromatic substitution or metal-catalyzed couplings. Cost: Priced at approximately $200–$300 per gram (2025 data), reflecting bromine’s lower cost and easier handling compared to iodine .
- Unsubstituted Thieno[3,4-c]furan-1,3-dione: Substituents: No halogen atoms. Reactivity: Lacks electrophilic sites for facile functionalization, limiting synthetic utility. Stability: Higher thermal stability due to absence of heavy halogens.
4-Trifluoromethyl Analogs :
Table 1: Key Properties of Thieno[3,4-c]furan-1,3-dione Derivatives
Research Findings and Challenges
- Reactivity Studies: Iodo-substituted derivatives show faster rates in Ullmann and Sonogashira reactions than bromo analogs, though purification challenges arise due to iodine’s propensity for byproduct formation .
- Stability Issues: 4-Iodothieno[3,4-c]furan-1,3-dione may degrade under prolonged light exposure, necessitating dark storage conditions.
- Synthetic Limitations : Scalability is hindered by iodine’s cost and the need for specialized catalysts (e.g., Pd/Cu systems).
Biological Activity
4-Iodothieno[3,4-c]furan-1,3-dione is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound features an iodine atom that enhances its reactivity and electronic properties compared to other thieno derivatives. This structural characteristic allows it to participate in a variety of chemical reactions, including substitution, oxidation, and coupling reactions, making it a versatile building block in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This enables it to form covalent bonds with nucleophilic sites on biomolecules, potentially influencing various biochemical pathways. Additionally, its capacity for redox reactions allows it to modulate oxidative stress pathways within cells .
Anticancer Activity
Recent studies have highlighted the potential of this compound in oncology. Research indicates that compounds within the thieno class exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that derivatives of thieno compounds possess significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting potential use in cancer therapy .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Preliminary biological assays indicate that derivatives exhibit activity against both gram-positive and gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Staphylococcus aureus | 32 µg/mL |
These results suggest that the compound could be developed into a novel antibacterial agent .
Applications in Drug Development
The unique properties of this compound make it a valuable precursor in the synthesis of more complex bioactive molecules. Its applications include:
- Pharmaceutical Development : Ongoing research aims to explore its efficacy as a therapeutic agent in treating various diseases beyond cancer.
- Material Science : The compound is also being investigated for use in the development of advanced materials such as organic semiconductors and conductive polymers .
Q & A
Q. Q1. What are the recommended methodologies for synthesizing and purifying 4-Iodothieno[3,4-c]furan-1,3-dione to ensure high yield and purity?
Methodological Answer:
- Synthesis Optimization : Use orthogonal experimental design (e.g., Taguchi methods) to identify critical reaction parameters (e.g., temperature, iodine stoichiometry, solvent polarity). This approach systematically tests variables while minimizing experimental runs .
- Purification : Employ membrane separation technologies (e.g., nanofiltration) or column chromatography with polar stationary phases (e.g., silica gel modified with iodine-compatible ligands) to isolate the compound from byproducts .
- Yield Tracking : Validate yields using HPLC-MS coupled with calibration curves for quantitative analysis .
Q. Table 1: Key Factors in Synthesis Optimization
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temperature | 60–120°C | 90°C |
| Iodine Equivalents | 1.0–2.5 | 2.0 |
| Solvent Polarity (ET₃₀) | 30–50 kcal/mol | 40 kcal/mol (DMF) |
Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Combine ¹H/¹³C NMR (in deuterated DMSO for solubility) and FT-IR (to confirm carbonyl and iodine-thiophene vibrations) .
- Mass Spectrometry : Use HRMS-ESI in negative-ion mode to detect the molecular ion peak (M⁻) and isotopic patterns for iodine confirmation .
- Purity Assessment : Apply HPLC-DAD with a C18 column (acetonitrile/water gradient) to quantify impurities. Validate with XRD for crystallinity analysis .
Q. Q3. How can researchers assess the stability of this compound under varying environmental conditions?
Methodological Answer:
- Thermal Stability : Perform TGA-DSC under nitrogen to determine decomposition temperatures and phase transitions .
- Photochemical Stability : Use UV-Vis spectroscopy to monitor absorbance changes under controlled UV exposure (e.g., 254 nm for 24–72 hours) .
- Hydrolytic Stability : Conduct accelerated aging studies in buffered solutions (pH 3–9) at 40°C, followed by HPLC to track degradation products .
Advanced Research Questions
Q. Q4. What experimental designs are suitable for investigating the mechanistic role of iodine substitution in this compound during catalytic reactions?
Methodological Answer:
- Theoretical Framework : Anchor the study in frontier molecular orbital (FMO) theory to predict iodine’s electronic effects on reaction pathways .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation. Pair with DFT calculations (e.g., Gaussian 16) to model transition states .
- Isotopic Labeling : Replace iodine with ¹²⁵I to track bond cleavage/formation via radiolabeled MS .
Q. Q5. How should researchers resolve contradictions in reported reactivity data for this compound across different studies?
Methodological Answer:
- Meta-Analysis : Conduct a systematic literature review to identify variables causing discrepancies (e.g., solvent purity, atmospheric moisture) .
- Controlled Replication : Reproduce experiments under strictly inert conditions (glovebox) and validate with multivariate regression analysis to isolate confounding factors .
- Cross-Validation : Compare results with analogous compounds (e.g., 4-bromo derivatives) to identify iodine-specific effects .
Q. Q6. What integrated methodologies can address the challenges of studying this compound in multi-component systems?
Methodological Answer:
- Multi-Technique Synergy : Combine in situ Raman spectroscopy (for real-time reaction monitoring) with LC-NMR to resolve complex mixtures .
- Chemometric Analysis : Apply principal component analysis (PCA) to decouple overlapping spectral signals from byproducts .
- Dynamic Modeling : Use COMSOL Multiphysics to simulate diffusion and reaction kinetics in heterogeneous systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
